molecular formula C13H18N4O3S B2385920 2-((6-acetamidopyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1021056-98-3

2-((6-acetamidopyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2385920
CAS RN: 1021056-98-3
M. Wt: 310.37
InChI Key: ZNSVDDIIKXHZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-acetamidopyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves the use of various reagents and solvents. The synthesis method is critical in determining the purity and yield of the final product. The mechanism of action of this compound is not fully understood, but it has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives A study demonstrated the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. These compounds, including derivatives similar in structure to 2-((6-acetamidopyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, exhibited significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).

Enhancement of Metabolic Stability in PI3K/mTOR Inhibitors Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the exploration of 6,5-heterocycles to improve metabolic stability. This investigation, including the synthesis of compounds structurally related to 2-((6-acetamidopyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, aimed at reducing metabolic deacetylation, thereby enhancing the inhibitors' stability and efficacy (Markian M Stec et al., 2011).

Antitumor Activity of Thiazole Derivatives A study on 1,2,4-triazine derivatives, including those structurally akin to the compound , revealed their potential in cancer treatment. The research focused on synthesizing and characterizing these derivatives for their biological activity, providing insights into their application as antitumor agents (A. El‐Barbary et al., 2005).

Anticancer Potency of Thiazole Derivatives Another significant area of research is the synthesis and biological evaluation of thiazole derivatives as anticancer agents. These compounds, including those structurally related to 2-((6-acetamidopyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, have been synthesized and tested against various cancer cell lines, showing promising anticancer activity (A. Evren et al., 2019).

properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-9(18)15-11-4-5-13(17-16-11)21-8-12(19)14-7-10-3-2-6-20-10/h4-5,10H,2-3,6-8H2,1H3,(H,14,19)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVDDIIKXHZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.